



potential off-target effects of L-368,935

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Compound of Interest

Compound Name: L 368935

Cat. No.: B1673724

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Technical Support Center: L-368,935

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the cholecystokinin (CCK) receptor antagonist, L-368,935. Due to the limited availability of a comprehensive public off-target screening profile for this compound, this guide focuses on its known selectivity, potential for off-target effects based on its chemical class, and provides detailed protocols for researchers to conduct their own off-target liability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-368,935?

A1: L-368,935 is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor. The CCKB receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) found in the central nervous system and the gastrointestinal tract.

Q2: How selective is L-368,935 for the CCKB receptor over the CCKA receptor?

A2: L-368,935 exhibits high selectivity for the CCKB receptor. Some reports suggest a selectivity of over 1000-fold for the CCKB receptor compared to the CCKA receptor.[1]

Q3: Is there a comprehensive off-target binding profile available for L-368,935 against other receptors, enzymes, or ion channels?



A3: Currently, a comprehensive, publicly available off-target screening panel for L-368,935 against a broad range of unrelated biological targets is not available. Researchers should be aware of this data gap when designing and interpreting experiments.

Q4: What are the potential off-target effects of L-368,935 based on its chemical structure?

A4: L-368,935 belongs to the benzodiazepine class of compounds. While highly selective for its intended target, some benzodiazepines have been reported to interact with other receptors, including, but not limited to, other GPCRs.[2][3][4] Without specific screening data, the potential for off-target effects cannot be ruled out.

Q5: I am observing unexpected results in my experiment with L-368,935. Could these be due to off-target effects?

A5: Yes, unexpected results could potentially be attributed to off-target effects, especially if the observed phenotype is inconsistent with the known pharmacology of CCKB receptor blockade. Please refer to the Troubleshooting Guide below for a systematic approach to investigating such discrepancies.

Troubleshooting Guide: Unexpected Experimental Outcomes

If you encounter experimental results that are difficult to explain by the on-target activity of L-368,935, consider the following troubleshooting steps:

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpected Phenotype in Cell- Based Assays	Off-target activity on another receptor or signaling pathway.	1. Confirm Target Expression: Ensure your cell line expresses the CCKB receptor. 2. Use a Negative Control Cell Line: If possible, repeat the experiment in a cell line that does not express the CCKB receptor. An effect in this line would suggest an off-target mechanism. 3. Orthogonal Antagonist: Attempt to rescue the phenotype using a structurally different, well- characterized CCKB antagonist. If the effect is not rescued, it may be an off-target effect of L-368,935.
Inconsistent In Vivo Effects	Engagement of an unknown off-target in a specific tissue or cell type.	1. Pharmacokinetic Analysis: Ensure adequate compound exposure in the target tissue. 2. Dose-Response Relationship: Establish a clear dose-response relationship for the observed effect. Atypical dose-response curves may suggest multiple targets. 3. Phenotypic Analysis in Knockout Animals: If available, use CCKB receptor knockout animals to confirm that the observed effect is mediated by the intended target.



Discrepancy Between Binding Affinity and Functional Potency	Allosteric modulation or interaction with other signaling pathways.	1. Functional Assays: Employ a battery of functional assays that measure different downstream signaling pathways (e.g., cAMP, calcium mobilization, β-arrestin recruitment). 2. Radioligand Binding Studies: Perform competition binding assays with known orthosteric and allosteric modulators to characterize the nature of the interaction.
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Selectivity Profile of L-368,935

While a broad off-target profile is not available, the selectivity for its primary targets is documented.

Target	Reported Affinity/Selectivity	Assay Type
CCKB Receptor	High affinity antagonist	Radioligand Binding
CCKA Receptor	>1000-fold lower affinity than for CCKB	Radioligand Binding
Gastrin Receptor	High affinity antagonist (Gastrin receptor is identical to CCKB receptor)	Binding and Functional Assays

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for conducting a competitive radioligand binding assay to assess the affinity of L-368,935 for a potential off-target GPCR.

Troubleshooting & Optimization





Objective: To determine the binding affinity (Ki) of L-368,935 for a specific off-target receptor.

Materials:

- Cell membranes prepared from a cell line overexpressing the receptor of interest.
- A suitable radioligand for the receptor of interest (e.g., ³H- or ¹²⁵I-labeled).
- Non-labeled competing ligand for the receptor of interest (for determining non-specific binding).
- L-368,935 stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Methodology:

- Preparation of Reagents:
 - \circ Prepare serial dilutions of L-368,935 in assay buffer. The concentration range should typically span from 10^{-10} M to 10^{-4} M.
 - Prepare a solution of the radioligand at a concentration equal to its Kd for the receptor.
 - Prepare a high concentration of the non-labeled competing ligand (e.g., 1000-fold higher than its Ki).
- Assay Setup (in triplicate):
 - Total Binding: Add assay buffer, radioligand, and cell membranes to the wells.



- Non-specific Binding (NSB): Add the high concentration of the non-labeled competing ligand, radioligand, and cell membranes to the wells.
- Competitive Binding: Add each dilution of L-368,935, radioligand, and cell membranes to the wells.

Incubation:

 Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

Filtration:

- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

· Counting:

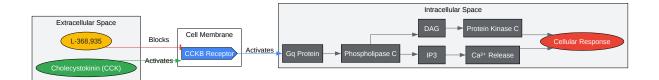
 Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the L-368,935 concentration.
- Determine the IC₅₀ value (the concentration of L-368,935 that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations Signaling Pathway of L-368,935



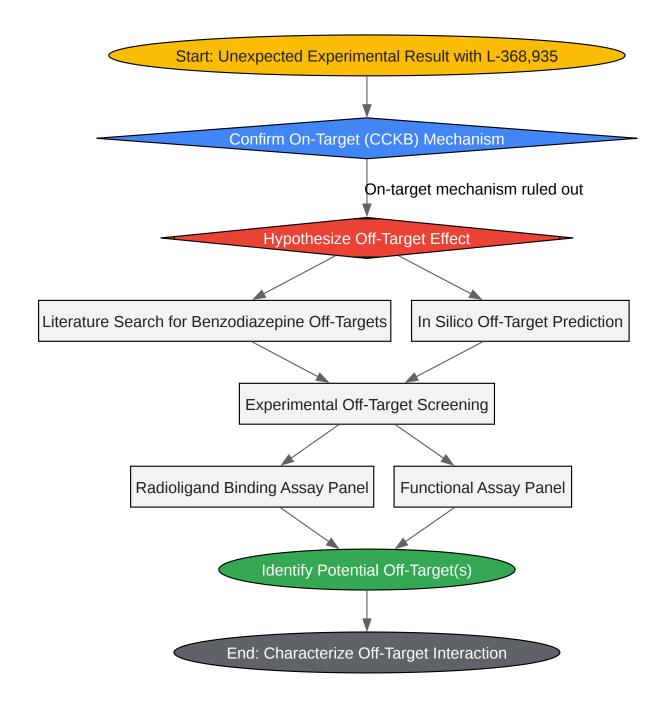


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Caption: L-368,935 signaling pathway.

Experimental Workflow for Off-Target Screening





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Caption: Workflow for investigating potential off-target effects.



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